molecular formula C14H14FNO3 B1183722 N-{[5-(2-Fluorophenyl)-2-furyl]methyl}

N-{[5-(2-Fluorophenyl)-2-furyl]methyl}

Cat. No.: B1183722
M. Wt: 263.268
InChI Key: ATWYMNBLDLVHSG-UHFFFAOYSA-N
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Description

N-{[5-(2-Fluorophenyl)-2-furyl]methyl} is a heterocyclic compound featuring a furan core substituted at the 5-position with a 2-fluorophenyl group and a methylamine moiety at the 2-position. The furan ring (2-furyl) provides a planar aromatic system, while the 2-fluorophenyl substituent introduces steric and electronic effects due to the fluorine atom’s electronegativity. The methyl group attached to the nitrogen enhances solubility and modulates reactivity. While direct pharmacological data for this compound are unavailable, structurally related derivatives (e.g., pyrimidine and triazole analogs) exhibit biological activities such as kinase inhibition and antimicrobial properties .

Properties

Molecular Formula

C14H14FNO3

Molecular Weight

263.268

IUPAC Name

2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]propanoic acid

InChI

InChI=1S/C14H14FNO3/c1-9(14(17)18)16-8-10-6-7-13(19-10)11-4-2-3-5-12(11)15/h2-7,9,16H,8H2,1H3,(H,17,18)

InChI Key

ATWYMNBLDLVHSG-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NCC1=CC=C(O1)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-{[5-(2-Fluorophenyl)-2-furyl]methyl} and analogous compounds:

Compound Name (CAS/Reference) Molecular Formula Molecular Weight Key Structural Features Functional Implications
N-{[5-(2-Fluorophenyl)-2-furyl]methyl} C₁₁H₁₀FNO 191.20 - 2-Furyl core
- 5-(2-Fluorophenyl)
- N-methyl
Simpler structure; potential for facile synthesis
N-(2-Fluorophenyl)-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide C₁₉H₁₅N₂O₅F 370.33 - 2-Nitro-4-methylphenoxy group
- N-(2-fluorophenyl)
Nitro group introduces electron-withdrawing effects; may reduce furan ring reactivity
2-(3,4-Dimethoxyphenyl)-N-{[5-(2-fluorophenyl)-2-furyl]methyl}ethanamine C₂₂H₂₃FNO₃ 368.43 - Ethanamine tail with 3,4-dimethoxyphenyl
- N-methyl linkage
Enhanced solubility via methoxy groups; bulky substituents may hinder membrane permeability
N-(2-Fluorophenyl)-2-{[5-(2-furyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}acetamide C₁₆H₁₄FN₃O₂S 347.37 - Triazole-sulfanyl-acetamide bridge
- 4-Methyl triazole
Increased rigidity and hydrogen-bonding capacity; potential for kinase inhibition
5-[(2-Chlorophenoxy)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-furamide C₁₅H₁₄ClN₃O₂S 343.81 - Chlorophenoxy methyl
- Thiadiazole ring
Thiadiazole enhances metabolic stability; chlorine atom may improve lipophilicity

Key Observations:

Bulkier Moieties: The ethanamine tail in introduces steric hindrance, which could limit interactions with hydrophobic binding pockets in biological targets.

Biological Relevance :

  • Triazole-containing analogs (e.g., ) often exhibit kinase inhibition due to their ability to form hydrogen bonds with ATP-binding sites .
  • Pyrimidine derivatives (e.g., ) show antimicrobial activity linked to hydrogen-bonding interactions and π-π stacking .

Synthetic Accessibility :

  • The simpler structure of N-{[5-(2-Fluorophenyl)-2-furyl]methyl} may allow straightforward synthesis via Suzuki-Miyaura coupling or reductive amination, whereas triazole/thiadiazole derivatives require multi-step heterocycle formation .

Research Findings and Data

Crystallographic Analysis (Relevant to Analogs):

  • Pyrimidin-4-amine Derivatives : Crystallographic studies of analogs (e.g., ) reveal intramolecular N–H⋯N hydrogen bonds and π-π stacking interactions (interplanar spacing: ~3.6–3.7 Å), critical for stabilizing molecular conformations and enhancing bioactivity .
  • Triazole Derivatives : The triazole ring in adopts a planar conformation, facilitating interactions with enzymatic active sites.

Pharmacological Data (Inferred from Analogs):

  • Dabrafenib (a BRAF inhibitor with a 2-fluorophenyl group) exhibits IC₅₀ = 0.7 nM against BRAF V600E, highlighting the role of fluorophenyl groups in targeting kinase mutations .
  • 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine demonstrates antimicrobial activity linked to its hydrogen-bonding network .

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